molecular formula C8H6BrCl B1366574 2-Bromo-1-(4-chlorophenyl)ethylene

2-Bromo-1-(4-chlorophenyl)ethylene

Cat. No.: B1366574
M. Wt: 217.49 g/mol
InChI Key: ZTBMGKTZOOAZBH-AATRIKPKSA-N
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Description

Chemical Identity and Properties
2-Bromo-1-(4-chlorophenyl)propan-1-one (CAS 877-37-2) is a brominated aromatic ketone with the molecular formula C₉H₈BrClO (MW ≈ 247.35 g/mol). It features a 4-chlorophenyl group attached to a propan-1-one backbone substituted with bromine at the β-position. The compound is a white to off-white crystalline powder with a purity typically ≥98% .

For example, brominated ketones are often prepared using brominating agents like NBA (N-bromoacetamide) in acetone/water mixtures, as seen in the synthesis of 2-bromo-1-(4-chlorophenyl)cyclohexanol .

Applications This compound is a key intermediate in pharmaceutical synthesis, notably for Levosimendan, a calcium sensitizer used in heart failure treatment . Its bromine moiety serves as a reactive site for further functionalization in organic reactions.

Safety Profile
Classified as harmful by inhalation, skin contact, and ingestion, it requires careful handling. Safety measures include using personal protective equipment (PPE) and adequate ventilation .

Properties

Molecular Formula

C8H6BrCl

Molecular Weight

217.49 g/mol

IUPAC Name

1-[(E)-2-bromoethenyl]-4-chlorobenzene

InChI

InChI=1S/C8H6BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+

InChI Key

ZTBMGKTZOOAZBH-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/Br)Cl

Canonical SMILES

C1=CC(=CC=C1C=CBr)Cl

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-chlorophenyl)ethylene can be synthesized through several methods. One common method involves the bromination of 1-(4-chlorophenyl)ethylene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chlorophenyl)ethylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-chlorophenyl)ethylene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chlorophenyl)ethylene involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, providing insights into enzyme mechanisms and potential therapeutic targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, highlighting differences in substituents, properties, and applications:

Compound Name CAS RN Molecular Formula MW (g/mol) Key Properties Applications Hazards References
2-Bromo-1-(4-chlorophenyl)propan-1-one 877-37-2 C₉H₈BrClO 247.35 White crystalline powder, ≥98% purity Levosimendan intermediate Harmful (inhalation, skin, ingestion)
2-Bromo-1-(2-chlorophenyl)ethan-1-one 5000-66-8 C₈H₆BrClO 233.48 Density: 1.602 g/cm³ Organic synthesis intermediate Not explicitly stated
2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one 1889-78-7 C₁₄H₁₀BrClO 309.58 Melting point: 65–66°C Specialty chemical research Not explicitly stated
4-Chlorobenzophenone 134-85-0 C₁₃H₉ClO 216.66 Melting point: 74–76°C Photopolymerization initiator Irritant (eyes, skin, respiratory)
2-Bromo-1-(4-methoxyphenyl)ethanone - C₉H₉BrO₂ 245.07 Monoclinic crystal structure (P2₁/c space group) Crystallography studies Not explicitly stated
2-Bromo-1-[3-(4-chlorophenyl)-5-isoxazolyl]-1-ethanone 258506-49-9 C₁₁H₇BrClNO₂ 300.54 Amber glass storage, 97% purity Biochemical research Skin irritation

Key Structural and Reactivity Insights

Substituent Effects :

  • Electron-Withdrawing Groups (Cl) : The para-chloro group in 2-bromo-1-(4-chlorophenyl)propan-1-one enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. In contrast, electron-donating groups (e.g., methoxy in ) reduce reactivity .
  • Steric Effects : Bulky substituents (e.g., phenyl in 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one) hinder reaction rates due to steric hindrance .

Physical Properties: Melting points correlate with molecular symmetry and intermolecular forces. For example, 4-chlorobenzophenone (74–76°C) has higher symmetry than branched analogs, leading to stronger crystal packing . Density differences (e.g., 1.602 g/cm³ for the 2-chlorophenyl derivative) reflect substituent placement and molecular volume .

Applications: Pharmaceutical Intermediates: The target compound’s role in Levosimendan synthesis contrasts with 4-chlorobenzophenone’s use in photopolymerization . Specialty Chemistry: Brominated isoxazolyl derivatives (e.g., CAS 258506-49-9) are niche intermediates in heterocyclic chemistry .

Safety and Handling :

  • Brominated ketones generally require stringent safety protocols due to irritant properties. For instance, 2-bromo-1-(4-chlorophenyl)propan-1-one is classified as harmful, while the isoxazolyl analog causes skin irritation .

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